molecular formula C9H13ClFN B1505234 (R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride CAS No. 1213876-59-5

(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

Cat. No. B1505234
CAS RN: 1213876-59-5
M. Wt: 189.66 g/mol
InChI Key: WVEQNNWSAFCZKG-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13ClFNO. It is also known as “®-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride”. The IUPAC name for this compound is "(2R)-2-amino-2-(3-fluoro-2-methyl-phenyl)ethanol;hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C=CC=C1F)C(CO)N.Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” such as boiling point, melting point, and density are not available in the sources I have access to .

Safety And Hazards

The safety and hazards associated with “®-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride” are not available in the sources I have access to .

properties

CAS RN

1213876-59-5

Product Name

(R)-1-(3-Fluoro-2-methylphenyl)ethanamine hydrochloride

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1R)-1-(3-fluoro-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-6-8(7(2)11)4-3-5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1

InChI Key

WVEQNNWSAFCZKG-OGFXRTJISA-N

Isomeric SMILES

CC1=C(C=CC=C1F)[C@@H](C)N.Cl

SMILES

CC1=C(C=CC=C1F)C(C)N.Cl

Canonical SMILES

CC1=C(C=CC=C1F)C(C)N.Cl

Origin of Product

United States

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